molecular formula C20H23N5O3 B2470226 1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one CAS No. 2034501-67-0

1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Cat. No.: B2470226
CAS No.: 2034501-67-0
M. Wt: 381.436
InChI Key: XBTGEMGEAXLPQP-UHFFFAOYSA-N
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Description

This compound, 1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, is a synthetic small molecule of significant interest in biochemical research. Its core structure incorporates an imidazolidin-2-one moiety linked to a phenyl group and a piperidine derivative, a design feature found in molecules known to modulate key cellular enzymes . Compounds with this imidazolidinone-phenyl scaffold have been investigated for their ability to induce the activity of critical antioxidant enzymes, such as superoxide dismutase and catalase, in mammalian cells . This mechanism suggests potential research applications in models of oxidative stress, where the compound could be used to study cellular defense mechanisms against reactive oxygen species (ROS) and related damage . The structural complexity of the molecule, particularly the inclusion of the pyridazin-3-yloxy-piperidine group, may also offer a valuable scaffold for exploring inhibition of specific isomerases, drawing parallels to other N-substituted piperidine compounds that act on targets like peptidyl-prolyl cis-trans isomerase A . This makes it a candidate for probing intracellular signaling pathways and protein folding processes. It is intended for research purposes only in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-19(15-24-12-13-25(20(24)27)16-6-2-1-3-7-16)23-11-5-8-17(14-23)28-18-9-4-10-21-22-18/h1-4,6-7,9-10,17H,5,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTGEMGEAXLPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a complex organic molecule with significant potential in pharmacological applications. Its structural attributes allow for diverse interactions with biological targets, making it a candidate for further research in various therapeutic areas.

Structural Overview

This compound features several key structural components:

  • Pyridazine Ring : Known for its biological activity, the pyridazine moiety contributes to the compound's interaction with various biological systems.
  • Piperidine Ring : This heterocyclic structure enhances the compound's ability to penetrate biological membranes.
  • Imidazolidinone Core : This part of the molecule is associated with various biological activities, including antimicrobial effects.

Antimicrobial Properties

Research indicates that compounds similar to 1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one exhibit antimicrobial activity against a range of pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli . The presence of both the piperidine and pyridazine rings is believed to enhance these properties, allowing for effective interaction with bacterial enzymes and receptors.

Cytotoxic Effects

Studies have shown that derivatives of pyridazinone, including those structurally related to this compound, can exhibit cytotoxic effects on various cancer cell lines. For example, certain pyridazinone derivatives were tested against human solid tumors like colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7), demonstrating significant antiproliferative activity .

Comparative Analysis of Similar Compounds

To better understand the biological activity of 1-(2-Oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, a comparison with structurally similar compounds can be informative:

Compound NameStructural FeaturesBiological Activity
1. (3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone Contains both piperidine and pyridazine ringsAntimicrobial properties
2. N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide Indole moiety instead of pyridazineAntimicrobial activity
3. Ethyl 2-{(2R)-1-[4-chlorophenyl]sulfonyl}-N-{(4-methylphenyl)}acetamide Different aromatic substitutionsPotential anti-cancer activity

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The interactions with enzymes and receptors are crucial for its antimicrobial and cytotoxic effects. For instance:

  • Antibacterial Mechanism : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
  • Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Various derivatives were screened for their cytotoxic effects on cancer cell lines, revealing promising candidates for further development .

Comparison with Similar Compounds

Structural Features and Modifications

The target compound shares key motifs with several classes of bioactive molecules:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazolidin-2-one Pyridazin-3-yloxy-piperidine, phenyl Not reported N/A
7j (1-(3-chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea) Azetidinone (β-lactam) Chlorophenyl, phenothiazine, thiourea Antifungal (C. albicans, A. niger)
51 (1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea) Urea Naphthalen-2-yl, pyrrolidin-1-yl Biochemical assay (PRMT3 inhibition)
5A-5F (1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea) Urea/sulfonyl Substituted benzoyl, pyrrolidin-1-yl Hypoglycemic
  • Imidazolidin-2-one vs. Azetidinone: The imidazolidin-2-one core (five-membered ring) in the target compound contrasts with the four-membered azetidinone (β-lactam) in 7j. Azetidinones are known for antibacterial activity, but 7j’s thiourea linkage and phenothiazine substituent enhance antifungal properties .
  • Pyridazin-3-yloxy vs.
  • Phenyl vs. Chlorophenyl/Naphthalen-2-yl : The phenyl group in the target compound may prioritize lipophilicity, while chlorophenyl (7j) and naphthalen-2-yl (51) substituents enhance steric bulk and electronic effects, influencing target binding .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound 7j 51 5A-5F
Core Structure Imidazolidin-2-one Azetidinone Urea Urea/sulfonyl
Key Substituent Pyridazin-3-yloxy-piperidine Chlorophenyl/phenothiazine Naphthalen-2-yl Pyrrolidin-1-yl
Bioactivity Not reported Antifungal PRMT3 inhibition Hypoglycemic
Synthesis Complexity Unknown Moderate (4 steps) Low (published method) High (Friedel-Crafts)

Table 2: Molecular Characteristics

Compound Molecular Formula Molecular Weight (Da) Key Spectral Data
Target C₂₁H₂₂N₄O₃ 378.43 Not available
7j C₂₆H₂₁Cl₂N₃O₂S 526.43 IR/NMR (thiourea, azetidinone)
51 C₁₆H₁₈ClN₄O₂ 333.1/335.1 (ESI-MS) [M + H]⁺: 333.1/335.1

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